4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c16-11(17)2-1-3-15-12(18)7-4-9-10(21-6-20-9)5-8(7)14-13(15)19/h4-5H,1-3,6H2,(H,14,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMLPMTMHSYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of the Quinazoline Core: The quinazoline core can be synthesized through condensation reactions. For instance, one can begin with 2-aminobenzamide and a suitable aldehyde under acidic or basic conditions.
Step 2 Formation of the Dioxolo Ring: Using appropriate dioxolane derivatives, such as ethylene glycol, the dioxolo ring can be formed through a cyclization reaction.
Step 3 Introduction of the Butanoic Acid Moiety: The addition of the butanoic acid group often involves esterification followed by hydrolysis.
Industrial Production Methods
For industrial production, large-scale synthetic methodologies are employed. They typically involve continuous-flow reactors for higher yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate these reactions, ensuring a sustainable and cost-effective process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the dioxolane ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline ring, reducing it to more saturated cyclic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogenation using hydrogen gas and a metal catalyst, like palladium on carbon.
Substituents: Halides like chlorine or bromine can be used in substitution reactions.
Major Products
Depending on the reaction, products can include quinone derivatives (oxidation), amines (reduction), and halogenated compounds (substitution).
Scientific Research Applications
Chemistry
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid serves as a building block for synthesizing other complex organic molecules, acting as an intermediate in multi-step synthesis.
Biology
In biological studies, this compound is explored for its potential inhibitory activity against specific enzymes or as a fluorescent probe due to its unique ring system.
Medicine
Industry
The compound can be used in the development of advanced materials, such as polymers or catalysts, due to its stable and functional moieties.
Mechanism of Action
This compound exerts its effects primarily through its interactions with specific molecular targets. The quinazoline ring system allows it to bind to enzymes or receptors, inhibiting or modifying their activity. The exact pathways involved can include enzyme inhibition or receptor modulation, leading to altered cellular processes.
Comparison with Similar Compounds
Table 2: Physicochemical Comparison with Sulfur-Containing Analog
*Calculated based on structural analysis.
Antioxidant Phenolic Compounds
describes phenolic antioxidants (e.g., vanillic acid, ferulic acid) with radical-scavenging activity via phenolic hydroxyl groups. While unrelated in structure to the target compound, this comparison underscores divergent applications: quinazolinones are typically explored for central nervous system (CNS) or antimicrobial activity, whereas phenolic acids target oxidative stress pathways .
Biological Activity
4-(6,8-Dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid (CAS: 892293-14-0) is a complex organic compound characterized by its unique quinazoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
The molecular formula of this compound is with a molar mass of 292.24 g/mol. The structural features include a dioxolo ring system that contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O6 |
| Molar Mass | 292.24 g/mol |
| CAS Number | 892293-14-0 |
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related quinazoline derivatives have demonstrated their ability to inhibit tumor growth in vitro.
-
Cytotoxicity : Compounds structurally related to this quinazoline derivative were tested against several human cancer cell lines including:
- Huh7-D12 (liver cancer)
- Caco-2 (colon cancer)
- MCF-7 (breast cancer)
- Mechanism of Action : The biological activity of these compounds is often attributed to their interaction with specific protein kinases involved in cell cycle regulation and apoptosis. For example, some derivatives have shown moderate inhibitory activity against kinases such as JAK3 and GSK-3β .
Case Studies
A notable case study involved the synthesis and testing of a series of quinazoline derivatives. In vitro cytotoxicity assays revealed that specific modifications in the quinazoline structure could enhance biological activity. For instance:
- Compound A : Exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 10 µM.
- Compound B : Showed lower activity but was effective against HCT-116 cells with an IC50 value of 25 µM.
These findings suggest that structural variations play a crucial role in determining the potency and selectivity of these compounds against different cancer types .
Pharmacological Implications
The unique structure of this compound positions it as a promising candidate for further development in anticancer therapies. Its ability to modulate kinase activity suggests potential applications in targeted therapy for cancers driven by aberrant kinase signaling.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid?
- Methodological Answer : Synthesis of quinazoline derivatives typically involves cyclocondensation reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reactions often proceed at 80–100°C to balance kinetic energy and thermal decomposition risks .
- Catalyst use : Acidic or basic catalysts (e.g., piperidine) can accelerate ring-closure steps.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product, followed by recrystallization to ensure purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is essential:
- Elemental analysis : Confirms empirical formula accuracy (e.g., %C, %H, %N matching theoretical values) .
- Spectroscopy :
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and dioxolane (C-O-C, ~1250 cm⁻¹) groups.
- UV-Vis : Detects π→π* transitions in the quinazoline core (λmax ~300–350 nm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer :
- pH sensitivity : The butanoic acid moiety may undergo protonation/deprotonation; stability studies should assess degradation across pH 3–9 using HPLC .
- Oxidative stability : Exposure to ROS (e.g., H₂O₂) requires monitoring via time-resolved UV-Vis or LC-MS to detect quinazoline ring oxidation byproducts .
- Storage : Lyophilization and storage under inert gas (N₂/Ar) at –20°C minimizes hydrolysis and oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dioxolane oxygen atoms may act as hydrogen-bond acceptors in enzyme interactions .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the quinazoline core’s planar structure for π-π stacking .
- MD simulations : Assess solvation dynamics and conformational stability in aqueous vs. lipid membranes .
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-response standardization : Use a unified assay protocol (e.g., MTT for cytotoxicity) across cell lines, controlling for variables like serum concentration and incubation time .
- Metabolite profiling : LC-MS/MS can identify active metabolites that may explain divergent results (e.g., esterase-mediated hydrolysis of the butanoic acid group) .
- Theoretical alignment : Link discrepancies to differences in experimental frameworks (e.g., oxygen sensitivity in antioxidant assays vs. pro-oxidant conditions) .
Q. What methodologies are appropriate for studying the environmental fate of this compound?
- Methodological Answer :
- Abiotic degradation : Conduct photolysis studies under simulated sunlight (λ > 290 nm) to quantify half-life in water/soil matrices .
- Biotic transformation : Use microbial consortia from contaminated sites to assess biodegradation pathways via metabolite tracking (e.g., ring-opening products) .
- Partition coefficients : Measure logP (octanol-water) and Koc (soil organic carbon) to model bioaccumulation potential .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?
- Methodological Answer :
- Structure-activity relationships (SAR) : Systematically modify the dioxolane or butanoic acid groups and correlate changes with target properties (e.g., solubility, binding affinity) .
- Conceptual frameworks : Align with enzyme inhibition theories (e.g., transition-state analogs) by leveraging the quinazoline core’s resemblance to purine bases .
- Cross-disciplinary validation : Partner with computational chemists and pharmacologists to validate hypotheses through iterative synthesis and screening cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
